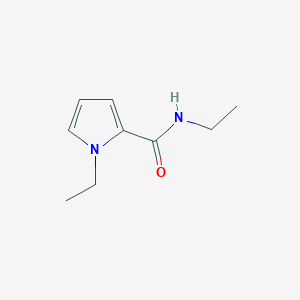
N,1-diethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diethyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole class of compounds. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. This compound is known to have a wide range of applications in the field of medicine, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N,1-diethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that the compound interacts with certain receptors in the body, leading to the activation of specific signaling pathways. This, in turn, leads to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
N,1-diethyl-1H-pyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,1-diethyl-1H-pyrrole-2-carboxamide in lab experiments is its unique properties. It has been shown to have a wide range of applications in the field of medicine, particularly in the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N,1-diethyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of N,1-diethyl-1H-pyrrole-2-carboxamide can be achieved through a variety of methods. One of the most common methods is the reaction of diethylamine with 2-acetylpyrrole in the presence of a catalyst. The resulting compound can be purified through a series of chemical reactions to obtain a pure form of N,1-diethyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,1-diethyl-1H-pyrrole-2-carboxamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N,1-diethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-10-9(12)8-6-5-7-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYJNSYMTVCNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-diethyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
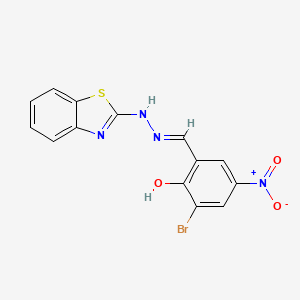
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
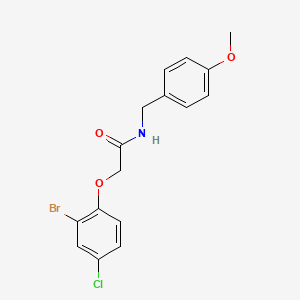
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
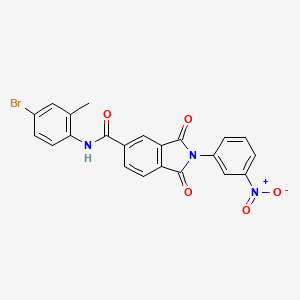
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
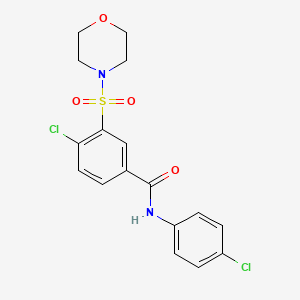
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)